1-(3-Methylpyridin-2-YL)-1H-1,3-benzodiazole
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Overview
Description
1-(3-Methylpyridin-2-YL)-1H-1,3-benzodiazole is a heterocyclic compound that features both pyridine and benzodiazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1-(3-Methylpyridin-2-YL)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methylpyridine and 1,3-benzodiazole.
Reaction Conditions: The key step in the synthesis is the formation of the C-N bond between the pyridine and benzodiazole rings.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
1-(3-Methylpyridin-2-YL)-1H-1,3-benzodiazole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions: Typical reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products: The major products of these reactions are often functionalized derivatives of this compound, which can be further utilized in various applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-Methylpyridin-2-YL)-1H-1,3-benzodiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(3-Methylpyridin-2-YL)-1H-1,3-benzodiazole can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(pyridin-2-yl)pyrimidine and 1-(2-methylpyridin-3-yl)-1H-benzimidazole share structural similarities with this compound
Uniqueness: The unique combination of the pyridine and benzodiazole rings in this compound provides it with distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-10-5-4-8-14-13(10)16-9-15-11-6-2-3-7-12(11)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODZUURDQZBRSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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